molecular formula C18H18ClNO3 B268408 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Número de catálogo B268408
Peso molecular: 331.8 g/mol
Clave InChI: FRYYSLDHAIUOKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been shown to target several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).

Mecanismo De Acción

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a reversible inhibitor of BTK and ITK, which are key signaling molecules involved in the proliferation and survival of cancer cells. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the development and function of B cells. ITK is a cytoplasmic tyrosine kinase that plays a critical role in the development and function of T cells. By inhibiting BTK and ITK, 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the phosphorylation of downstream signaling molecules involved in the proliferation and survival of cancer cells. In vivo studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide reduces the size and number of tumors in mouse models of cancer, and prolongs survival. 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have minimal toxicity in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is that it is a potent and selective inhibitor of BTK and ITK, which are key signaling molecules involved in the proliferation and survival of cancer cells. Another advantage is that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in preclinical studies for the treatment of various types of cancer. One limitation of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for the development of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide as a potential cancer therapy. One direction is to test the safety and efficacy of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in clinical trials in humans. Another direction is to investigate the potential of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is to investigate the potential of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in the treatment of other diseases, such as autoimmune diseases and inflammatory diseases.

Métodos De Síntesis

The synthesis of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group in 2,3,4-trimethoxybenzaldehyde with tert-butyldimethylsilyl chloride to give the corresponding silyl ether. The second step involves the reaction of the silyl ether with 3-bromoanisole in the presence of a palladium catalyst to give the desired product, 3-(2,3,4-trimethoxyphenyl)-3-(3-bromoanisyl)prop-1-ene. The third step involves the reaction of the propene with 2-chlorobenzoyl chloride in the presence of a base to give 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide.

Aplicaciones Científicas De Investigación

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. In vitro studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the growth and survival of cancer cells by targeting BTK and ITK, which are key signaling molecules involved in the proliferation and survival of cancer cells. In vivo studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is effective in reducing tumor growth and prolonging survival in mouse models of cancer.

Propiedades

Nombre del producto

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Fórmula molecular

C18H18ClNO3

Peso molecular

331.8 g/mol

Nombre IUPAC

2-chloro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-17-9-2-1-8-16(17)18(21)20-13-5-3-6-14(11-13)23-12-15-7-4-10-22-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)

Clave InChI

FRYYSLDHAIUOKJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

SMILES canónico

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.